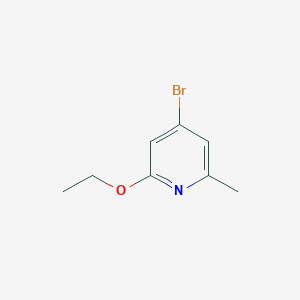

4-Bromo-2-ethoxy-6-methylpyridine

Description

4-Bromo-2-ethoxy-6-methylpyridine is a brominated pyridine derivative characterized by a bromo substituent at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. This compound belongs to a class of halogenated heterocycles widely utilized in pharmaceutical and agrochemical synthesis due to their reactivity as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-bromo-2-ethoxy-6-methylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3 |

InChI Key |

UZBFHJRHUWVWPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CC(=C1)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: Bromine at the 4-position (para to nitrogen) stabilizes the ring electronically, facilitating electrophilic substitutions. In contrast, 2-bromo-3-methylpyridine (Br at 2-position) exhibits distinct reactivity due to proximity to the nitrogen lone pair . Ethoxy vs.

Functional Group Impact: Hydroxymethyl (e.g., 448906-60-3) introduces hydrogen-bonding capability, improving solubility in polar solvents like water or ethanol . Amino groups (e.g., 53242-18-5) enable conjugation or further functionalization, making such derivatives valuable in drug discovery .

Physicochemical Properties

- Melting Points : Bromopyridines with smaller substituents (e.g., 2-Bromo-3-methylpyridine) typically exhibit lower melting points (∼60–80°C) due to reduced molecular symmetry, while bulkier derivatives like this compound likely have higher melting points (estimated 100–120°C) .

- Solubility: Ethoxy and methoxy groups enhance solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to non-polar alkyl substituents. Hydroxymethyl derivatives show improved aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-ethoxy-6-methylpyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated pyridines often undergo ethoxylation using ethanol as a solvent under controlled heating (60–80°C) with a base like KOH to promote substitution . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Reaction time and temperature must be optimized to minimize byproducts like dehalogenation or over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., ethoxy group at C2: δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 230.0) and isotopic patterns from bromine (Br/Br).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying steric effects from the methyl and ethoxy groups .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The ethoxy group at C2 acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution. Bromine at C4 serves as a leaving group in Suzuki-Miyaura couplings, while the methyl group at C6 introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize palladium intermediates . Kinetic studies using GC-MS or HPLC can track reaction progress and optimize catalyst loading (e.g., 2–5 mol% Pd).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for brominated pyridine derivatives?

- Methodology : Discrepancies in IC values or receptor binding may arise from impurities (>98% purity required) or assay conditions (e.g., solvent DMSO concentration ≤0.1%). Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) . For this compound, computational docking (AutoDock Vina) can predict interactions with targets like kinase enzymes, guiding experimental prioritization .

Q. How can this compound serve as a building block for supramolecular architectures?

- Methodology : The ethoxy and methyl groups enable hydrogen bonding and van der Waals interactions. Co-crystallization studies with carboxylic acids (e.g., sorbic acid) reveal π-π stacking and halogen bonding (C–Br⋯O) patterns, analyzed via Hirshfeld surface calculations . Solvent polarity (e.g., DMF vs. THF) significantly impacts co-crystal formation efficiency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodology : Pilot-scale reactions often face reduced yields due to heat transfer inefficiencies. Flow chemistry systems improve temperature control and mixing, enabling continuous production. Process analytical technology (PAT) tools like inline FTIR monitor intermediate formation (e.g., elimination of HBr byproduct) . Regioselectivity is maintained using directing groups (e.g., transient protection of the ethoxy group with TMSCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.